molecular formula C20H17N3O3S B2613554 N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895008-00-1

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2613554
CAS No.: 895008-00-1
M. Wt: 379.43
InChI Key: KPLKBKMKTLNGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (Molecular Formula: C₂₀H₁₇N₃O₃S; Molecular Weight: 379.44 g/mol) is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4, a pyridin-3-ylmethyl moiety, and a furan-2-carboxamide group .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-15-7-3-9-17-18(15)22-20(27-17)23(13-14-6-4-10-21-12-14)19(24)16-8-5-11-26-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLKBKMKTLNGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 438.52 g/mol
  • CAS Number : 941952-00-7

This compound features a benzothiazole moiety, a furan ring, and a pyridine group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
  • Anticancer Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Antitumor Effects

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

Compound NameCell Lines TestedIC50 (µM)Mechanism
Compound B7A431, A549, H12991 - 4Induces apoptosis and cell cycle arrest
Compound 4iHOP-92Not specifiedAnticancer activity through receptor modulation

Studies have shown that these compounds can significantly inhibit cell migration and reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds with similar benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Antitumor Activity : A study synthesized a series of benzothiazole derivatives and evaluated their antiproliferative effects on human tumor cells. The results indicated that modifications to the benzothiazole nucleus enhanced anticancer activity significantly compared to standard treatments .
  • Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent inhibitory effects, suggesting that the compound could be developed into an effective antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues from Thiazol-2-yl Benzamide Derivatives ()

Compounds 4d , 4e , and 4f share a thiazol-2-yl benzamide scaffold with pyridin-3-yl substituents but differ in their side chains:

  • 4d: Morpholinomethyl group at position 5 of the thiazole ring.
  • 4e : 4-Methylpiperazinylmethyl group.
  • 4f: Isopropyl(methyl)aminomethyl group.

Key Differences :

Furan-2-carboxamide Derivatives ( and )

  • ML188 (): (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide. Features a tert-butylphenyl group and a pyridin-3-yl ethylamide chain. Purified via preparative HPLC, with NMR data confirming structure .
  • CAS 923226-70-4 (): N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide. Molecular Formula: C₁₈H₁₇N₃O₄S (371.4 g/mol). Includes a methoxybenzylaminoethyl side chain instead of the pyridin-3-ylmethyl group .

Key Differences :

  • The target compound’s benzothiazole core provides a larger conjugated system compared to ML188’s simpler furan-amide and CAS 923226-70-4’s thiazole ring.
  • The pyridin-3-ylmethyl group in the target compound may enhance hydrogen-bonding interactions compared to the tert-butyl or methoxybenzyl groups in analogues.

Pesticidal Thiazol-5-yl Derivatives ()

Reference compounds P6 and P10 feature thiazol-5-yl cores with propargyl and trifluoropropylthio groups:

  • P6 : 3-((3,3,3-Trifluoropropyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide.
  • P10 : 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide .

Key Differences :

  • The target compound lacks the propargyl and sulfur-containing side chains, which are critical for pesticidal activity in P6 and P10.
  • The benzothiazole ring in the target compound may confer distinct electronic properties compared to the thiazol-5-yl ring in pesticidal analogues.

Furan-3-carboxamide Hydrazinyl Derivatives ()

Compounds 97c , 97d , and 97e include hydrazinyl-oxoethyl groups attached to furan-3-carboxamide:

  • Example: 97c : 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide .

Key Differences :

  • The target compound’s furan-2-carboxamide and benzothiazole groups distinguish it from these hydrazine-based derivatives, which are likely explored for different reactivity or binding profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.